2,3,3,4,4,4-Hexafluoro-1-butene

Übersicht

Beschreibung

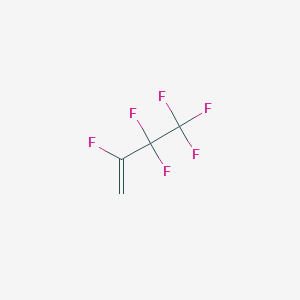

2,3,3,4,4,4-Hexafluoro-1-butene is an unsaturated, highly fluorinated hydrocarbon . It is also known by the commercial name 1336mzz (Z) .

Synthesis Analysis

The synthesis of this compound involves a three-step reaction :- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .

Molecular Structure Analysis

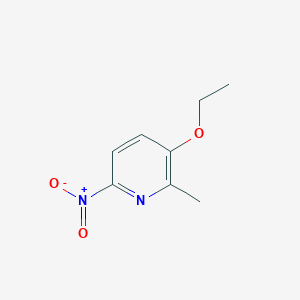

The molecular formula of this compound is C4H2F6 . The compound has a labile carbon–carbon double bond .Chemical Reactions Analysis

The compound’s labile carbon–carbon double bond is key to its short atmospheric lifetime . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of -7.9±8.0 °C at 760 mmHg, and a vapor pressure of 2360.3±0.0 mmHg at 25°C . Its enthalpy of vaporization is 23.3±3.0 kJ/mol, and its flash point is -28.6±10.4 °C . The index of refraction is 1.275 .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes and Industrial Applications

A novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz) has been developed, highlighting its potential for industrial production. This process involves vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation, indicating its significance in manufacturing processes with potential applications in refrigerants and blowing agents due to its low global warming potential (Zhang, Xiaoqing, & Quan, 2016).

Semiconductor Manufacturing

Hexafluoro-1,3-butadiene has been identified as crucial for plasma dielectric etching in semiconductor manufacturing. Its negligible global warming potential makes it a promising candidate for environmentally friendly etching processes (Ramachandran & Reddy, 2008). Additionally, the physical properties of hexafluoro-1,3-butadiene, such as compressed liquid densities and vapor pressures, have been characterized to support its application in the manufacturing of semiconductor devices (Bobbo, Fedele, Scattolini, & Camporese, 2002).

Plasma Technology

The ion energy distribution and optical measurements in high-density, inductively coupled C4F6 discharges have been explored. This research underscores the potential of hexafluoro-1,3 butadiene as an etching gas with a low global warming potential for semiconductor manufacturing, differentiating it from commonly used fluorocarbon gases (Benck, Goyette, & Wang, 2003).

Environmental Performance and Etching Properties

Hexafluoro-1,3-butadiene's superior etching properties and excellent environmental performance are highlighted, positioning it as a next-generation etching gas for large-scale integrated circuit manufacturing. This research focuses on the properties and purification methods of hexafluoro-1,3-butadiene, emphasizing its advantages over traditional fluorine-containing etching agents (Jia, 2014).

Wirkmechanismus

Target of Action

2,3,3,4,4,4-Hexafluoro-1-butene, also known as R-1336mzz(E), is primarily used as a refrigerant . Its primary targets are the systems where cooling is required, such as air conditioning systems and refrigeration appliances. It interacts with these systems to absorb heat and provide cooling .

Mode of Action

The compound works by changing its state from liquid to gas within the cooling systems. This phase change absorbs heat, resulting in a cooling effect . The specific interactions with its targets depend on the design of the system in which it is used.

Result of Action

The primary result of the action of this compound is the cooling of the environment in which it is used. This is achieved through its phase change from liquid to gas, which absorbs heat .

Action Environment

The efficacy and stability of this compound as a refrigerant can be influenced by various environmental factors. For example, increasing the ambient pressure and temperature can enhance the heat transfer from the environment to the droplet through natural convection, while increasing the pressure greatly inhibits the molecular diffusion during droplet evaporation . Therefore, the total evaporation rate depends on the competing effects of these two factors .

Zukünftige Richtungen

The U.S. Environmental Protection Agency approved the industrial uses of hexafluoro-2-butene in 2017 under the agency’s Significant New Alternatives Policy . The approval was driven by the compound’s short atmospheric lifetime and very low 100-year global warming potential . Knowledge of hexafluoro-2-butene’s properties is important for manufacturers and users of industrial equipment .

Eigenschaften

IUPAC Name |

2,3,3,4,4,4-hexafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOACLKUNWKVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514307 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-39-0 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) based on its azeotropic properties?

A1: [] this compound forms azeotropic or near-azeotropic mixtures with compounds like 1,1,1,2,3,3-Hexafluoropropane. This property makes these mixtures valuable in various applications, including:

Q2: How is molecular simulation being used to understand the properties of this compound (HFO-1336yf)?

A2: [] Researchers are using molecular simulation techniques to predict the vapor-liquid equilibrium properties of HFO-1336yf. This involves developing accurate force field parameters, such as Lennard-Jones parameters, for the fluorine atoms in the molecule. By simulating the behavior of HFO-1336yf at the molecular level, scientists can gain insights into its thermodynamic properties and predict its behavior under various conditions. This information is valuable for optimizing its use in different applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)

![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)